molecular formula C11H8N4O B7878615 2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7878615
M. Wt: 212.21 g/mol
InChI Key: YFMPSAJWEPELCI-UHFFFAOYSA-N
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Description

2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize waste. Industrial production methods also incorporate purification steps, such as distillation and crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides. These reactions are usually performed in the presence of catalysts to increase the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a probe to study cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions, such as gene expression, signal transduction, and metabolic processes. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is unique compared to other similar compounds due to its distinct chemical structure and reactivity. Similar compounds include those with comparable functional groups or molecular frameworks. this compound stands out due to its specific binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable tool in scientific research and a potential candidate for therapeutic development.

List of Similar Compounds

  • CID 441140 (Griseofulvin)
  • CID 144564153 (Griseofulvin derivative M9)
  • CID 46844082 (Griseofulvin derivative A3)

These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-9-6-15(8-4-2-1-3-5-8)14-10(9)12-7-13-11/h1-7H,(H,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMPSAJWEPELCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C(=NC=NC3=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C3C(=NC=NC3=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.